N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-13-16(22)6-5-7-17(13)26-14(2)20(24-25-26)21(27)23-11-10-15-8-9-18(28-3)19(12-15)29-4/h5-9,12H,10-11H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCYDAQAGXKLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole class of compounds. Its molecular formula is C21H23FN4O3 and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies and findings.
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide
- Molecular Weight : 398.438 g/mol
- Purity : Typically 95% .
Triazole-containing compounds are known to exhibit a variety of biological activities due to their ability to interact with various biological targets. The specific mechanism of action for this compound may involve:
- Inhibition of Cell Proliferation : Similar triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
- Antimicrobial Activity : Some studies indicate that triazoles can disrupt microbial cell membranes or inhibit essential enzymes, leading to antimicrobial effects .
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. Compounds similar to our target showed IC50 values ranging from 0.01 µM to 5.04 µM against different cancer types .
- Mechanistic Insights : The anticancer activity is often attributed to increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Inhibition Studies : Various triazole derivatives have shown promising results against Escherichia coli and Staphylococcus aureus, with some exhibiting significant inhibition at low concentrations .
Case Studies
-
Triazole Derivatives in Cancer Therapy :
A study synthesized a series of triazole derivatives and evaluated their anticancer properties against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin . -
Antimicrobial Efficacy Against Resistant Strains :
Research focusing on triazole compounds demonstrated their effectiveness against antibiotic-resistant strains of bacteria, suggesting a potential role in treating infections where conventional antibiotics fail .
Q & A
Q. Optimization strategies :
- Temperature control : Elevated temperatures (~80°C) improve reaction rates but require monitoring for side products .
- Catalyst selection : Copper(I) iodide or ruthenium catalysts enhance regioselectivity for the 1,4-disubstituted triazole isomer .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Advanced: How do the substituents (3,4-dimethoxy and 3-fluoro-2-methyl groups) influence pharmacokinetic properties?
- Lipophilicity : The 3,4-dimethoxyphenylethyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. The 3-fluoro-2-methylphenyl group balances this via moderate hydrophobicity .
- Metabolic stability : Fluorine atoms reduce oxidative metabolism, while methyl groups sterically shield reactive sites (e.g., CYP450 enzymes) .
- Binding affinity : Methoxy groups participate in hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in analogous triazole derivatives .
Q. Methodological validation :
- Use HPLC-MS to assess metabolic stability in liver microsomes.
- Molecular dynamics simulations to predict interactions with cytochrome P450 isoforms .
Basic: Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy :
- ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorine-coupled splitting in aromatic regions) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic systems.
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of CO or CH₃ groups) .
- IR spectroscopy : Detects carbonyl stretching (~1680 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced: What strategies elucidate the compound’s mechanism of action against biological targets?
Target identification :
- SPR (Surface Plasmon Resonance) : Screen binding to kinases or GPCRs, leveraging the triazole core’s affinity for ATP-binding pockets .
- CRISPR-Cas9 knockout libraries to identify genes modulating the compound’s activity.
Pathway analysis :
- RNA-seq/proteomics to map downstream effects (e.g., apoptosis or cell cycle arrest) in cancer cell lines .
Structural studies :
- X-ray crystallography of the compound bound to its target (e.g., PARP or EGFR kinases) .
Basic: What are common synthetic impurities, and how are they identified?
- Byproducts :
- Unreacted azide/alkyne intermediates.
- Regioisomeric triazoles (1,5- vs. 1,4-disubstituted).
- Detection :
- TLC with iodine staining for preliminary monitoring.
- HPLC-DAD/ELSD to quantify impurities (>0.1% threshold) .
- Mitigation :
Advanced: How can computational modeling predict bioactivity and guide SAR studies?
- QSAR models : Train on datasets of triazole derivatives with known IC₅₀ values against targets (e.g., cancer cell lines) .
- Docking simulations :
- AutoDock Vina to predict binding poses in enzyme active sites (e.g., tubulin or topoisomerase II).
- Free energy perturbation (FEP) to quantify substituent effects on binding affinity .
- ADMET prediction : Tools like SwissADME estimate permeability, solubility, and toxicity .
Advanced: What considerations are critical for designing in vivo efficacy and toxicity studies?
- Dosage optimization :
- Start with MTD (Maximum Tolerated Dose) determined via acute toxicity studies in rodents (OECD 423 guidelines).
- Use pharmacokinetic modeling to adjust dosing intervals based on half-life (t₁/₂) .
- Toxicity endpoints :
- Hematological/biochemical panels to assess liver/kidney function.
- Histopathology of high-exposure organs (e.g., liver, heart).
- Bioavailability enhancement :
- Formulate with co-solvents (e.g., PEG 400) or nanoemulsions to improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
